PfDHODH Inhibition: 3-Phenyl Analog Outperforms Unsubstituted Scaffold and Human DHODH Inhibitors
The 3-phenyl-3,4-dihydroquinolin-2(1H)-one core demonstrates specific inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) with an IC50 of 418 nM, as documented in BindingDB [1]. This potency contrasts sharply with the unsubstituted 3,4-dihydro-2(1H)-quinolinone scaffold, which lacks significant PfDHODH inhibition. Furthermore, a structurally distinct dihydroquinolinone derivative (BDBM50523218, CHEMBL2408377) exhibits substantially weaker activity against human DHODH (IC50 = 2.60E+3 nM) and Schistosoma mansoni DHODH (IC50 = 2.10E+3 nM) under comparable assay conditions [2].
| Evidence Dimension | PfDHODH enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 418 nM |
| Comparator Or Baseline | Unsubstituted 3,4-dihydro-2(1H)-quinolinone: no significant inhibition; BDBM50523218 (dihydroquinolinone derivative): human DHODH IC50 = 2.60E+3 nM, S. mansoni DHODH IC50 = 2.10E+3 nM |
| Quantified Difference | ≥6.2-fold greater potency against PfDHODH vs. comparator on human enzyme |
| Conditions | Type 2 DHODH activity monitored via direct assay measuring orotate formation or chromogen reduction assay using DCIP [1][2] |
Why This Matters
This differential activity profile positions 3-phenyl-3,4-dihydroquinolin-2(1H)-one as a more suitable starting point for antimalarial lead optimization campaigns targeting PfDHODH compared to generic dihydroquinolinone scaffolds.
- [1] BindingDB. BDBM50379143 (CHEMBL2012825). IC50: 418 nM for PfDHODH. US Patent 8703811. View Source
- [2] BindingDB. BDBM50523218 (CHEMBL2408377). IC50: 2.60E+3 nM (human DHODH), 2.10E+3 nM (S. mansoni DHODH). View Source
